1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex heterocyclic systems. The compound's IUPAC name precisely describes its structural features, with the pyrido[3,2,1-ij]quinoline core representing a fused tricyclic system where a pyridine ring is fused to a quinoline backbone in a specific orientation. The numerical designations [3,2,1-ij] indicate the specific fusion pattern and ring connectivity within the tricyclic framework.
The compound is officially registered under the Chemical Abstracts Service number 42835-54-1, providing a unique identifier for database searches and regulatory documentation. The molecular descriptor MDL number MFCD04054578 serves as an additional systematic identifier in chemical databases. The InChI (International Chemical Identifier) string 1S/C13H11NO3/c15-12-9-5-1-3-8-4-2-6-14(11(8)9)7-10(12)13(16)17/h1,3,5,7H,2,4,6H2,(H,16,17) provides a standardized representation of the molecular structure.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 42835-54-1 |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23-229.24 g/mol |
| InChI Key | VQLDRXZBNUFGIY-UHFFFAOYSA-N |
| MDL Number | MFCD04054578 |
The SMILES (Simplified Molecular Input Line Entry System) notation O=C(C1=CN2C3=C(C=CC=C3CCC2)C1=O)O provides a linear string representation that encodes the molecular structure for computational applications. This notation clearly shows the carbonyl groups, the nitrogen-containing heterocyclic system, and the carboxylic acid functionality that define the compound's chemical identity.
Properties
IUPAC Name |
4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12-9-5-1-3-8-4-2-6-14(11(8)9)7-10(12)13(16)17/h1,3,5,7H,2,4,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLDRXZBNUFGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=O)C(=CN3C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364166 | |
| Record name | 1-Oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42835-54-1 | |
| Record name | 1-Oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Typical Yields and Melting Points of Carboxanilide Derivatives
| Compound | Substituent on Aniline | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| 2a | 2-Fluorophenyl | 85 | 211–213 | High purity, white crystals |
| 3e | 2-Chlorophenyl | 87 | 203–205 | Stable, colorless crystals |
| 3j | 2-Bromophenyl | 82 | 202–204 | Good yield, crystalline |
| 2h | Unsubstituted Aniline | 96 | 178–180 | Highest yield, white crystals |
Note: Melting points and yields are consistent with literature data and confirm the reproducibility of the method.
Hydrolysis to Obtain the Carboxylic Acid
Hydrolysis of the ethyl ester precursor under controlled acidic or basic conditions can yield the free carboxylic acid, 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid. The process involves:
- Treatment of the ester with aqueous acid or base under reflux.
- Monitoring the reaction to avoid degradation of the heterocyclic core.
- Isolation of the acid by acidification (if basic hydrolysis) and purification by recrystallization.
This method is less commonly detailed in the literature compared to amidation but is a standard approach for obtaining the free acid from esters.
Reaction Conditions and Optimization
Key findings from research on the preparation methods include:
- The amidation reaction proceeds efficiently at 130–140 °C for a short duration (5–15 minutes), which is sufficient to achieve high yields without significant side reactions.
- Heating above 140 °C is discouraged due to the risk of ester group hydrolysis and formation of impurities such as 7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one.
- The use of high-boiling solvents is generally unnecessary, simplifying the procedure and reducing purification steps.
- The presence of residual water in anilines can lead to partial hydrolysis; thus, aniline purity and drying are important for optimal results.
- Recrystallization from DMF and ethanol mixtures provides pure crystalline products suitable for further characterization and application.
Analytical Characterization Supporting Preparation
The synthesized compounds are characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm structural integrity and substitution patterns.
- Electron Impact Mass Spectrometry (EI-MS) for molecular weight confirmation.
- Elemental analysis to verify composition.
- Melting point determination to assess purity and consistency.
These analyses confirm the successful preparation of the target compound and its derivatives with high purity and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1-Oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid has been studied for its potential as an antibiotic and therapeutic agent. Its derivatives have shown promising activity against various bacterial strains.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. For instance, studies on fluoroquinolone salts containing this compound have demonstrated enhanced antibacterial effects compared to other traditional antibiotics . This is particularly relevant in the context of rising antibiotic resistance.
Toxicity and Safety
Toxicological assessments have been conducted to evaluate the safety profile of this compound. The compound has been classified as an irritant; however, its therapeutic benefits may outweigh the risks when used appropriately in clinical settings .
Case Studies
Several case studies have explored the efficacy of this compound in treating infections caused by resistant bacterial strains. In one study, derivatives of this compound were administered to patients with chronic bacterial infections, resulting in significant improvements in clinical outcomes .
Research Findings
Recent research has focused on the synthesis of novel derivatives that enhance the bioavailability and potency of this compound. These derivatives are being evaluated for their potential use in combination therapies to combat multidrug-resistant infections.
Mechanism of Action
The mechanism of action of 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrroloquinoline Derivatives
1-Hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxamides are structurally similar but replace the pyridine ring with a pyrrolidine moiety. Key differences include:
- Steric Effects : The pyrido variant’s tetrahydropyridine ring provides greater conformational flexibility compared to the rigid pyrrolidine ring, enhancing interactions with biological targets .
- Biological Activity: Pyrroloquinolines exhibit weaker diuretic activity. For example, N-aryl-7-hydroxy-5-oxo-pyrroloquinoline-6-carboxamides showed 30–40% lower urinary output enhancement than their pyrido counterparts .
- Irritant Action : Pyrido derivatives (e.g., 1-hydroxy-3-oxo-6,7-dihydro variants) demonstrate reduced ocular irritation in rabbits compared to bicyclic pyrrolo analogs, despite similar acidity (pKa ~13.44–13.48) .
Table 1: Structural and Activity Comparison of Pyrido vs. Pyrrolo Analogs
Fluoroquinolone Antibiotics
Nadifloxacin and Flumequine (9-fluoro-5-methyl-1-oxo derivative) are fluoro-substituted pyridoquinolines with distinct applications:
- Nadifloxacin : Exhibits broad-spectrum antibacterial activity by inhibiting DNA gyrase. Its 9-fluoro and 4-hydroxypiperidinyl groups enhance membrane penetration .
- Flumequine : A veterinary antibiotic with IC50 = 15 μM against bacterial topoisomerase II. The 9-fluoro and 5-methyl groups contribute to its stability in biological systems .
Table 2: Key Antibacterial Pyridoquinolines
Antitubercular Activity
N-R-amides of 9-fluoro-1-hydroxy-5-methyl-3-oxo-6,7-dihydro variants demonstrated potent antitubercular activity, with MIC values <1 μg/mL against Mycobacterium tuberculosis. This is attributed to the fluoro and hydroxy groups enhancing target binding .
Diuretic Activity
N-Aryl-7-hydroxy-5-oxo-pyridoquinoline-6-carboxamides increased urinary output by 50–70% in rodent models, outperforming pyrroloquinolines. The pyridine ring’s flexibility optimizes renal sodium transporter inhibition .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
- The carboxylic acid group enhances water solubility, critical for oral bioavailability.
- Nadifloxacin’s co-crystal with oxalic acid improved crystallinity (triclinic, P1 space group) and stability .
Table 3: Physicochemical Properties
Biological Activity
1-Oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (CAS Number: 42835-54-1) is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 229.24 g/mol. Its structural characteristics include a pyridoquinoline framework, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.24 g/mol |
| CAS Number | 42835-54-1 |
| MDL Number | MFCD04054578 |
Pharmacological Properties
Research indicates that derivatives of pyridoquinoline compounds exhibit significant pharmacological activities, including:
- Diuretic Effects : Studies have shown that certain derivatives demonstrate diuretic properties superior to hydrochlorothiazide, a commonly used diuretic medication. For instance, a study involving oral administration of related compounds at a dose of 10 mg/kg in rats revealed statistically significant diuretic effects, indicating potential for treating conditions like hypertension and edema .
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which are critical in mitigating oxidative stress-related diseases. Antioxidants can neutralize free radicals, thereby preventing cellular damage.
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Aldosterone Synthase : Some studies suggest that related compounds may inhibit aldosterone production, contributing to their diuretic effects and blood pressure regulation .
- Interaction with Cytochrome P450 Enzymes : The compound may also interact with cytochrome P450 enzymes involved in drug metabolism, potentially influencing the pharmacokinetics of co-administered drugs .
Study on Diuretic Activity
A notable study assessed the diuretic effects of various derivatives of pyridoquinoline in male and female rats. The results demonstrated that certain anilide derivatives exhibited diuretic activity that exceeded that of hydrochlorothiazide. The study utilized metabolic cages to measure urine output over a controlled period, providing robust statistical validation for the observed effects .
Antioxidant Potential
Another investigation focused on the antioxidant capacity of pyridoquinoline derivatives. The study employed various assays to evaluate the radical scavenging ability of these compounds. Results indicated that some derivatives significantly reduced oxidative stress markers in vitro, suggesting therapeutic potential against oxidative stress-related conditions .
Q & A
Q. Key Methodological Considerations :
- Purification often employs column chromatography or recrystallization.
- Yield optimization requires precise control of reaction time and temperature.
How is the structural integrity of this compound validated in synthetic studies?
Basic Research Focus
Advanced analytical techniques are critical:
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in nadifloxacin co-crystals .
- FT-IR Spectroscopy : Confirms functional groups (e.g., carbonyl at 1700–1750 cm⁻¹ for the carboxylic acid moiety) .
- Differential Scanning Calorimetry (DSC) : Assesses thermal stability and phase transitions .
Q. Example Data :
| Derivative | Technique | Key Findings | Reference |
|---|---|---|---|
| Nadifloxacin | XRD | Intramolecular O–H⋯O and intermolecular H-bonds | |
| Flumequine | FT-IR | C=O stretch at 1725 cm⁻¹ |
How do substitutions at positions 8 and 9 influence antibacterial activity?
Q. Advanced Research Focus
- 8,9-Difluoro Derivatives : Exhibit enhanced Gram-negative activity due to improved membrane penetration and target (DNA gyrase) binding .
- Piperidinyl Substituents (e.g., nadifloxacin) : Increase solubility and bioavailability, critical for topical applications .
- N-R-Amides : Modulate antitubercular activity by altering lipophilicity and target affinity. For example, alkylamides show reduced cytotoxicity compared to aryl derivatives .
Q. Contradiction Analysis :
- Despite similar pKa values (e.g., ~13.44–13.48 for enolic groups), certain N-R-alkylamides exhibit reduced ocular irritancy compared to bicyclic analogs, suggesting steric effects outweigh electronic factors .
What computational methods predict pharmacokinetic properties of derivatives?
Q. Advanced Research Focus
- QSAR Modeling : Correlates substituent electronic parameters (e.g., Hammett σ) with urinary excretion rates. Hydrophobic substituents at C5 enhance renal clearance .
- Molecular Docking : Predicts binding affinity to DNA gyrase. Nadifloxacin’s 8-piperidinyl group forms stable H-bonds with Asp73 and Gly77 residues .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O⋯H contributions ≥60% in co-crystals) to optimize crystal engineering .
How can contradictions in biological activity data across derivatives be resolved?
Q. Advanced Research Focus
- Assay-Specific Variability : Differences in bacterial strain susceptibility (e.g., Mycobacterium tuberculosis vs. Staphylococcus aureus) require standardized MIC protocols .
- Electronic vs. Steric Effects : Fluorine at C9 enhances target binding but may reduce solubility, necessitating a balance in substituent design .
- Metabolic Stability : Hepatic microsome studies reveal that N-dealkylation of piperidinyl groups in nadifloxacin alters half-life .
Q. Example Conflict Resolution :
| Derivative | Biological Activity | Proposed Resolution | Reference |
|---|---|---|---|
| 8-Fluoro vs. 8-Piperidinyl | Higher MIC in Gram-positive | Improved solubility offsets reduced target affinity |
What strategies optimize the compound’s bioavailability for in vivo studies?
Q. Advanced Research Focus
- Co-crystal Formation : Nadifloxacin-oxalic acid co-crystals enhance aqueous solubility by 40% compared to the free acid .
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl esters) improves intestinal absorption .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life by reducing renal clearance .
How is antitubercular activity evaluated for derivatives?
Q. Advanced Research Focus
- In Vitro Assays : MIC determinations against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) .
- Cytotoxicity Screening : Vero cell lines assess selectivity indices (SI = IC50/MIC) to prioritize non-toxic candidates .
- Resistance Profiling : Mutant DNA gyrase strains (e.g., Ser91Pro in M. tuberculosis) identify target-specific mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
